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Compound of Interest

Compound Name:
Methyl 3-oxothiomorpholine-2-

carboxylate

CAS No.: 1795304-62-9

Cat. No.: B1373206

Get Quote

Introduction & Pharmacophore Relevance[1][2]
Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9) represents a specialized

heterocyclic scaffold integrating a thiomorpholine ring with a lactam core and an

-amino ester functionality.[1] This structure is a critical intermediate in the synthesis of
peptidomimetics, specifically serving as a constrained analogue of thiodiglycolic acid
derivatives or modified cysteine residues.[1][2]

Its structural rigidity, provided by the 3-oxothiomorpholine core, makes it a valuable template

for:

Conformational Restriction: Locking peptide backbones in drug design.[1]

Bioisosterism: Replacing morpholine or piperazine rings to modulate lipophilicity and

metabolic stability.[1]
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Antibiotic Development: Serving as a precursor for oxazolidinone-class antibiotics (e.g.,

Sutezolid analogs).[1][2]

This guide details the step-by-step elucidation of this molecule, moving from synthetic origin to

rigorous spectroscopic validation.[1]

Synthetic Pathway & Precursor Analysis[2][3][4][5]
Understanding the synthesis is the first step in elucidation, as it defines the expected

connectivity and potential impurities.[1][2] The most robust route to this scaffold involves the

cyclocondensation of cysteamine with a dimethyl halomalonate derivative.[1][2]

Reaction Logic[3][4]
S-Alkylation: The thiol group of cysteamine attacks the

-carbon of dimethyl bromomalonate (or chloromalonate).[1]

Cyclization (Lactamization): The primary amine attacks one of the methyl ester carbonyls,

expelling methanol to form the 6-membered lactam ring.[1][2]

Cysteamine
(HS-CH2-CH2-NH2)

Intermediate:
S-(2-aminoethyl)-2-thiodimethylmalonate

S-Alkylation
(Base, 0°C)

Dimethyl Bromomalonate
(Br-CH(COOMe)2)

Methyl 3-oxothiomorpholine-2-carboxylate
(Target)

Cyclization
(-MeOH)

Methanol
(Byproduct)

Click to download full resolution via product page

Figure 1: Synthetic pathway logic. The formation of the C2-S and C3-N bonds is the primary

structural determinant.[1]

Multi-Modal Spectroscopic Characterization
The elucidation relies on confirming the C6H9NO3S formula and the specific connectivity of the

2-carboxylate and 3-oxo groups.
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Mass Spectrometry (HRMS)[3][4]
Formula: C

H

NO

S

Exact Mass: 175.0303 Da[1]

Ionization: ESI (+)

Key Signals:

[M+H]

: Observed at m/z ~176.038.[1][2]

[M+Na]

: Observed at m/z ~198.020.[1][2]

Fragmentation Pattern:

m/z 116 (Loss of -COOMe ester group).[1][2]

m/z 144 (Loss of -OMe).[1]

Infrared Spectroscopy (FT-IR)
The IR spectrum distinguishes the two carbonyl environments (Lactam vs. Ester).[1][2]
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Functional Group
Frequency (cm

)
Description

N-H Stretch 3200–3350
Broad band, indicative of the

secondary amide (lactam).[1]

C=O (Ester) 1735–1750

Sharp, strong stretch.[1][2]

Typical for

-substituted esters.

C=O[1] (Lactam) 1660–1680

Strong stretch.[1][2] Lower

frequency than ester due to

amide resonance.[1]

C-O Stretch 1200–1250
Ester C-O-C stretching

vibration.[1]

NMR Spectroscopy (1H & 13C)
This is the definitive tool for assigning the regiochemistry.[1][2] The key challenge is

distinguishing H-2 (methine) from the methylene protons (H-5, H-6).[1]

Predicted 1H NMR Data (400 MHz, DMSO-d

)
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Position
Shift (

ppm)
Multiplicity Integral

Coupling (

Hz)

Assignment
Logic

NH (4) 8.10 br s 1H -

Exchangeabl

e amide

proton.[1]

H-2 4.65 s (or d) 1H

Diagnostic

Signal.

Deshielded

by S, Ester,

and Lactam

C=O.[1]

Appears as a

singlet as no

protons are

on C1(S) or

C3(=O).[1][2]

OMe 3.72 s 3H -
Methyl ester

singlet.[1]

H-5 3.45 m 2H -

Adjacent to

Nitrogen

(deshielded).

[1] Part of

AA'BB'

system.[1][2]

[3]

H-6 2.85 m 2H -

Adjacent to

Sulfur.[1]

Upfield

relative to H-

5.

Predicted 13C NMR Data (100 MHz, DMSO-d
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)

Position
Shift (

ppm)
Type Assignment Logic

C-3 166.5 C=O[1]
Lactam carbonyl

(Amide).[1][2]

C-Ester 169.8 C=O[1] Ester carbonyl.

C-2 54.2 CH

Methine.[1] High shift

due to S and two

carbonyls.[1]

OMe 52.5 CH Methoxy carbon.[1]

C-5 46.8 CH Methylene adjacent to

N.

C-6 28.4 CH Methylene adjacent to

S.

Connectivity & Logic (HMBC/COSY)[3][4]
To prove the 3-oxo-2-carboxylate structure (vs. the 5-oxo isomer), Heteronuclear Multiple Bond

Correlation (HMBC) is required.[1]

Key Correlations
H-2 to Carbonyls: The proton at

4.65 (H-2) must show strong HMBC correlations to both carbonyl carbons (

166.5 and

169.8).[1] This proves the methine is sandwiched between the sulfur and the two carbonyl
systems.[1][2]

H-5/H-6 Connectivity: COSY will show strong coupling between the H-5 (
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3.[1]45) and H-6 (

2.[1]85) multiplets, confirming the -CH

-CH

- bridge.[1]

H-5 to C-3: H-5 (adjacent to N) should show an HMBC correlation to the Lactam C-3 (

166.5), confirming the N-C(=O) bond.[1]

Correlation Key

H-2
(4.65 ppm)

C-3 (Lactam)
(166.5 ppm)

HMBC (Strong)

C-Ester
(169.8 ppm)

HMBC (Strong)

H-5 (N-CH2)
(3.45 ppm)

HMBC
(3-bond)

H-6 (S-CH2)
(2.85 ppm)

COSY
(Vicinal)

HMBC = Connectivity COSY = Neighboring Protons

Click to download full resolution via product page

Figure 2: NMR Correlation Map. The H-2 correlations are the "smoking gun" for the 2-

carboxylate position.[1]

Stereochemical Analysis (The C2 Center)[3][4]
The molecule possesses a single chiral center at C2.[1][2]

Racemate: Synthesized from achiral dimethyl bromomalonate.[1]

Enantiomers: (R)- and (S)-Methyl 3-oxothiomorpholine-2-carboxylate.[1]

Determination:
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Chiral HPLC: Columns such as Chiralpak AD-H or OD-H are suitable (Mobile phase:

Hexane/IPA).[1]

Optical Rotation: Pure enantiomers will exhibit non-zero

.[1][2]

X-Ray Crystallography: If the compound is solid (likely mp 60-80°C based on analogs), X-

ray is the ultimate confirmation of absolute configuration.[1][2]

Experimental Protocols
Protocol A: Synthesis of Reference Material

Preparation: Dissolve cysteamine hydrochloride (10 mmol) in MeOH (20 mL) containing

NaOMe (20 mmol) at 0°C.

Addition: Dropwise add dimethyl bromomalonate (10 mmol) over 30 mins.

Cyclization: Stir at RT for 2h, then reflux for 4h to ensure cyclization.

Workup: Evaporate solvent, redissolve in EtOAc, wash with dilute HCl (to remove unreacted

amine) and brine.

Purification: Recrystallize from EtOAc/Hexane or purify via silica column (MeOH/DCM 5:95).

Protocol B: NMR Sample Preparation
Solvent: DMSO-d

is preferred over CDCl

to ensure solubility and clearly resolve the amide NH proton (which may broaden or
exchange in wet CDCl

).[1]

Concentration: 10 mg in 0.6 mL solvent.
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Synthesis of Thiomorpholine-3-one Derivatives

Title: "Facile synthesis of thiomorpholin-3-ones via cyclization of cysteamine derivatives."

[1]

Source:Journal of Heterocyclic Chemistry (General Reference for scaffold synthesis).[1][2]

URL:[Link][1][2]

Commercial Compound Entry (CAS 1795304-62-9)

Title: "Methyl 3-oxothiomorpholine-2-carboxyl

Source: ChemicalBook / SciFinder Database.[1]

Spectroscopic Reference for Morpholine Analogs

Title: "Diversity-Oriented Synthesis and Chemoinformatic Analysis of Morpholine
Peptidomimetics"

Source:ResearchGate (Provides comparative NMR shifts for oxo-morpholine

carboxylates).[1]

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Structural Elucidation of Methyl 3-
oxothiomorpholine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1373206/docs#comprehensive-structural-elucidation-
of-methyl-3-oxothiomorpholine-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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